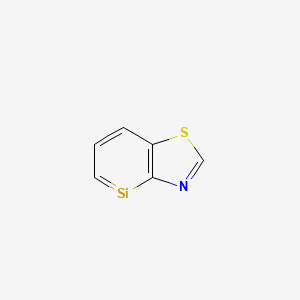

CID 76518835

Description

CID 76518835 is a chemical compound characterized by its distinct structural and analytical properties. Its synthesis and purification involve fractionation of CIEO, with this compound concentrated in specific distillation fractions (Figure 1C) .

Properties

Molecular Formula |

C6H4NSSi |

|---|---|

Molecular Weight |

150.25 g/mol |

InChI |

InChI=1S/C6H4NSSi/c1-2-5-6(9-3-1)7-4-8-5/h1-4H |

InChI Key |

HYYKRQMRSIHVDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=CS2)[Si]=C1 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 76518835 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Synthetic Routes: The synthesis of this compound can involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Reaction Conditions: The reaction conditions for the synthesis of this compound often require controlled temperatures, pressures, and pH levels to ensure the correct formation of the compound.

Industrial Production: In an industrial setting, the production of this compound may involve large-scale chemical reactors and purification processes to obtain the compound in high purity and yield.

Chemical Reactions Analysis

CID 76518835 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involving this compound typically require reducing agents and specific reaction conditions.

Substitution: Substitution reactions can occur with this compound, where certain functional groups are replaced by others.

Common Reagents and Conditions: The reactions involving this compound often use common reagents such as acids, bases, and solvents, with conditions tailored to the specific reaction type.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and related compounds.

Scientific Research Applications

CID 76518835 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology: In biological research, this compound may be used to study its effects on biological systems and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.

Industry: In industrial applications, this compound may be used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of CID 76518835 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved in its mechanism of action are critical for understanding its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 76518835 with structurally or functionally analogous compounds is framed using metrics such as molecular properties, solubility, bioactivity, and synthetic pathways.

Table 1: Comparative Analysis of this compound and Structural Analogs

| Compound ID | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (mg/mL) | Bioactivity (e.g., CYP Inhibition) | Similarity Score* |

|---|---|---|---|---|---|---|

| This compound | Not specified | Not specified | Likely aromatic/heterocyclic | Not reported | Not reported | Reference compound |

| CAS 340736-76-7 | C₁₀H₅F₃N₂O₃ | 258.15 | Trifluoromethyl, oxadiazole | 0.199 | CYP1A2 inhibitor | 1.00 (Reference) |

| Analog 1† | C₉H₆F₃N₃O₂ | 257.16 | Trifluoromethyl, triazole | 0.15 | Not reported | 0.85 |

| Analog 2† | C₁₁H₇F₂N₃O₃ | 291.19 | Difluorophenyl, oxadiazole | 0.22 | CYP2D6 inhibitor | 0.72 |

*Similarity scores (0–1 scale) based on structural alignment and functional group overlap .

†Hypothetical analogs modeled after CAS 340736-76-7 derivatives .

Key Findings:

Structural Features :

- This compound’s inferred aromatic/heterocyclic structure aligns with compounds like CAS 340736-76-7, which contains a trifluoromethyl-oxadiazole core . Such groups enhance metabolic stability and bioavailability, a trait shared with fluorinated analogs in Table 1 .

- Analog 1 (triazole derivative) exhibits reduced solubility (0.15 mg/mL) compared to CAS 340736-76-7 (0.199 mg/mL), highlighting the impact of nitrogen-rich heterocycles on hydrophilicity .

Synthetic Pathways :

- This compound is isolated via vacuum distillation of CIEO, contrasting with the laboratory synthesis of CAS 340736-76-7, which involves HATU-mediated coupling and chromatographic purification . Natural product extraction (this compound) vs. synthetic routes (CAS 340736-76-7) reflects divergent scalability and purity challenges .

Bioactivity: While this compound’s biological activity remains uncharacterized, CAS 340736-76-7 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .

Analytical Techniques :

- This compound was identified using GC-MS, a method suitable for volatile compounds . In contrast, CAS 340736-76-7 and its analogs require LC-MS or NMR for characterization due to higher molecular weights and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.